

An In-depth Technical Guide to 3-Methylheptan-4-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylheptan-4-one

Cat. No.: B091715

[Get Quote](#)

This technical guide provides a comprehensive overview of **3-Methylheptan-4-one**, a ketone of interest to researchers, scientists, and professionals in drug development. This document details its chemical identifiers, physicochemical properties, and includes a detailed experimental protocol for the synthesis of a closely related isomer, which serves as a valuable reference.

Chemical Identifiers and Structure

3-Methylheptan-4-one is an organic compound with a branched alkyl chain. For clarity and accurate identification, its primary identifiers are summarized in the table below.

Identifier	Value
CAS Number	15726-15-5 [1]
IUPAC Name	3-methylheptan-4-one
Synonyms	3-Methyl-4-heptanone, sec-Butyl propyl ketone
Molecular Formula	C8H16O [1]
Molecular Weight	128.21 g/mol [1]
Canonical SMILES	CCCC(=O)C(C)CC
InChI	InChI=1S/C8H16O/c1-4-6-8(9)7(3)5-2/h7H,4-6H2,1-3H3
InChIKey	NHIMSNHOEAVUKE-UHFFFAOYSA-N

Physicochemical Properties

The key physicochemical properties of **3-Methylheptan-4-one** are presented below, offering a comparative overview of its physical characteristics.

Property	Value
Appearance	Colorless liquid [1]
Odor	Fruity aroma [1]
Density	0.81 - 0.82 g/cm ³ [1]
Boiling Point	156 - 160 °C [1]
Melting Point	-80 °C (estimate) [1]
Flash Point	38 °C [1]
Refractive Index	1.4100 to 1.4130 [1]
Solubility	Soluble in alcohol and ether [1]

Experimental Protocols

While a detailed, peer-reviewed synthesis protocol for **3-Methylheptan-4-one** is not readily available, a comprehensive, two-step synthesis for its isomer, (\pm) -4-methylheptan-3-one, is well-documented. This procedure is provided below as a reference for a relevant synthetic methodology. This process involves the formation of a secondary alcohol via a Grignard reaction, followed by its oxidation to the corresponding ketone.

Synthesis of (\pm) -4-methylheptan-3-ol

This procedure outlines the preparation of the precursor alcohol, (\pm) -4-methylheptan-3-ol, through a Grignard reaction.[\[2\]](#)

Materials:

- Magnesium turnings
- Dry diethyl ether
- 2-bromopentane
- Propanal
- 10% Hydrochloric acid
- 5% Sodium hydroxide solution
- Anhydrous magnesium sulfate

Procedure:

- A 100 mL three-neck flask is equipped with a 25 mL addition funnel, a reflux condenser with a drying tube, and a magnetic stir bar.
- 15 mL of dry diethyl ether and magnesium are added to the flask.
- A small amount of a 2-bromopentane solution in dry diethyl ether is added to initiate the Grignard reagent formation.

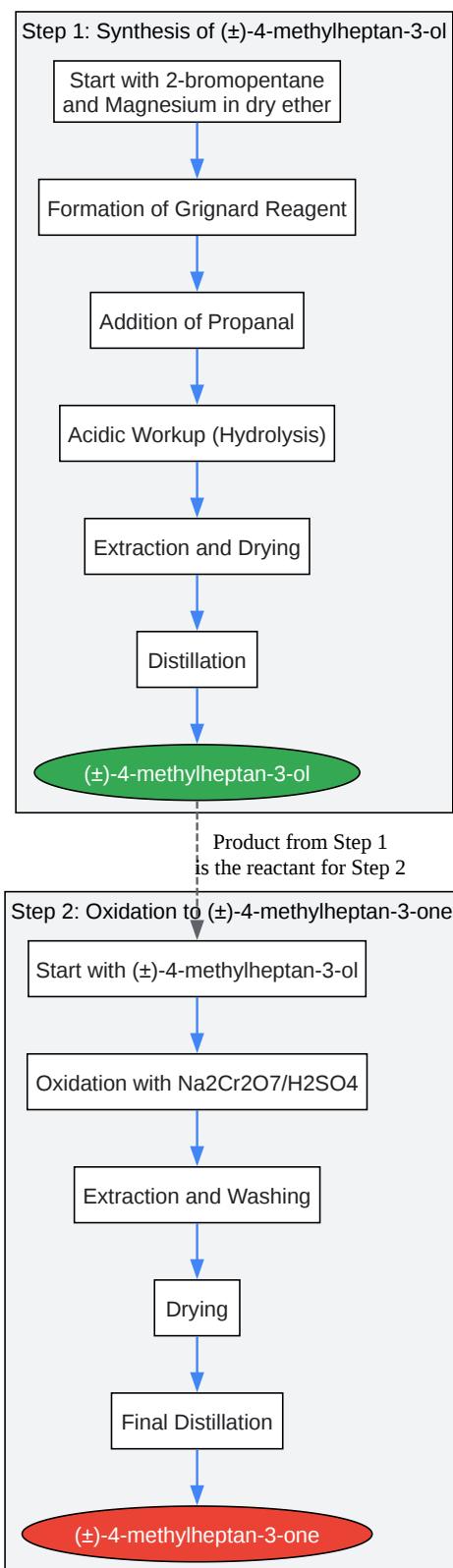
- The remaining 2-bromopentane solution is added gradually over 15 minutes with continuous stirring. The mixture is stirred for an additional 10 minutes after the addition is complete.
- A solution of propanal in 10 mL of dry diethyl ether is placed in the addition funnel and added dropwise to the stirred Grignard solution. Stirring is continued for another 15 minutes post-addition.
- 10 mL of water is slowly added, followed by 10 mL of 10% hydrochloric acid until all inorganic salts dissolve.
- The mixture is transferred to a separatory funnel, the ether layer is separated and washed with 10 mL of 5% sodium hydroxide solution.
- The ether layer is collected and dried over anhydrous magnesium sulfate.
- The drying agent is filtered off, and the ether is evaporated using a rotary evaporator.
- The residue is distilled at atmospheric pressure, collecting the fraction boiling between 150–165 °C to yield (\pm)-4-methylheptan-3-ol.

Oxidation of (\pm)-4-methylheptan-3-ol to (\pm)-4-methylheptan-3-one

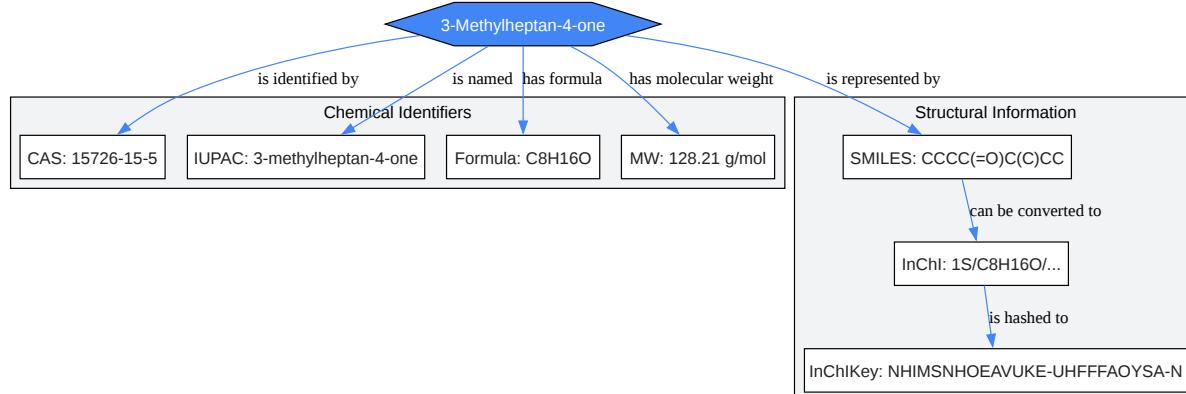
This part of the protocol details the oxidation of the synthesized alcohol to the ketone.[\[2\]](#)

Materials:

- (\pm)-4-methylheptan-3-ol
- Concentrated sulfuric acid
- Sodium dichromate
- Distilled water
- Diethyl ether
- 5% Sodium hydroxide solution


- Anhydrous magnesium sulfate

Procedure:


- In a 100 mL Erlenmeyer flask, place 35 mL of distilled water and a magnetic stirrer, and cool in an ice bath.
- Slowly add concentrated sulfuric acid to the water with stirring.
- Add sodium dichromate and stir until a clear orange solution is formed.
- While stirring, add 5.0 g of (\pm)-4-methylheptan-3-ol in small portions over approximately 10 minutes. The solution's color should gradually turn green.
- Stir the mixture for an additional 10 minutes.
- Transfer the reaction mixture to a 100 mL separatory funnel and add 200 mL of diethyl ether.
- Shake the funnel and separate the organic layer.
- Wash the ether layer with three 20 mL portions of 5% sodium hydroxide solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and evaporate the ether on a rotary evaporator.
- Distill the residue at atmospheric pressure, collecting the fraction boiling in the 155-160 °C range to obtain (\pm)-4-methylheptan-3-one.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of (±)-4-methylheptan-3-one.

[Click to download full resolution via product page](#)

Caption: Logical relationships of identifiers for **3-Methylheptan-4-one**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-METHYL-4-HEPTANONE synthesis - chemicalbook [chemicalbook.com]
- 2. chemistry-online.com [chemistry-online.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methylheptan-4-one]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b091715#3-methylheptan-4-one-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com